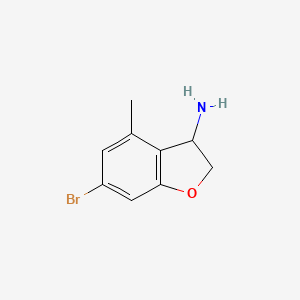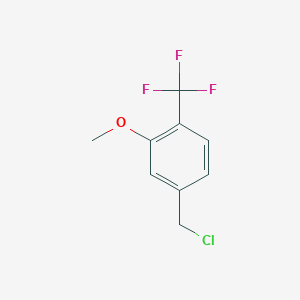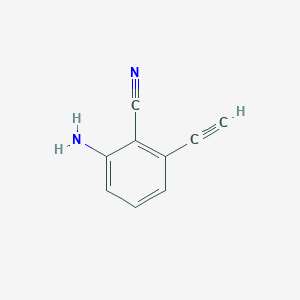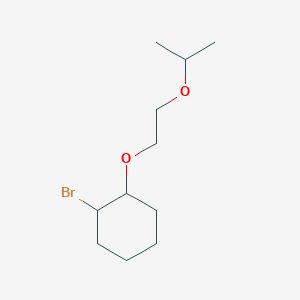![molecular formula C12H15ClN2 B13494286 Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a methylamine group, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the methyl group: The 2-methylquinoline is then subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group at the 6-position.
Formation of the amine: The resulting compound is then reacted with formaldehyde and a secondary amine to form the desired methylamine derivative.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dry benzene for chlorination reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride has diverse applications in scientific research:
作用機序
The mechanism of action of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-methylquinoline: A precursor in the synthesis of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride.
6-methylquinoline: Another quinoline derivative with similar chemical properties.
Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a methylamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H15ClN2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H |
InChIキー |
YQIMTFNDRRIYQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)

![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)

![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)



![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
